N-(3-methylbenzyl)methionine
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Overview
Description
N-(3-methylbenzyl)methionine is an organic compound that combines the structural features of methionine, an essential amino acid, with a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbenzyl)methionine typically involves the alkylation of methionine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbenzyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding methionine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
N-(3-methylbenzyl)methionine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modulate methionine metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)methionine involves its incorporation into metabolic pathways where it can influence the synthesis of proteins and other biomolecules. The compound can act as a methyl donor in transmethylation reactions, which are crucial for DNA methylation and gene expression regulation. Additionally, it can modulate the activity of enzymes involved in methionine metabolism, such as methionine synthase and methionine adenosyltransferase.
Comparison with Similar Compounds
Methionine: The parent amino acid, essential for protein synthesis.
S-adenosylmethionine (SAM): A key methyl donor in various biochemical reactions.
Homocysteine: An intermediate in methionine metabolism.
Uniqueness: N-(3-methylbenzyl)methionine is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, methionine.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-3-5-11(8-10)9-14-12(13(15)16)6-7-17-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,15,16) |
InChI Key |
VMOINSNTYFINFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(CCSC)C(=O)O |
Origin of Product |
United States |
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